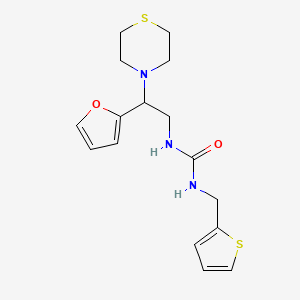![molecular formula C13H16O4 B2430729 3-[4-(3-Oxobutyl)phenoxy]propanoic acid CAS No. 926196-68-1](/img/structure/B2430729.png)
3-[4-(3-Oxobutyl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Oxobutyl)phenoxy]propanoic acid is an organic compound with the molecular formula C13H16O4. It is a versatile small molecule scaffold used in various chemical and biological applications . This compound features a phenoxy group attached to a propanoic acid moiety, with an oxobutyl substituent on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Oxobutyl)phenoxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 3-bromobutan-2-one.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a nucleophilic substitution reaction with 3-bromobutan-2-one to form 4-(3-oxobutyl)phenol.
Esterification: The intermediate 4-(3-oxobutyl)phenol is then esterified with 3-bromopropanoic acid under basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-Oxobutyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The oxobutyl group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-[4-(3-carboxybutyl)phenoxy]propanoic acid.
Reduction: Formation of 3-[4-(3-hydroxybutyl)phenoxy]propanoic acid.
Substitution: Formation of various substituted phenoxypropanoic acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[4-(3-Oxobutyl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-Oxobutyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(3-Hydroxybutyl)phenoxy]propanoic acid
- 3-[4-(3-Carboxybutyl)phenoxy]propanoic acid
- 3-[4-(3-Methylbutyl)phenoxy]propanoic acid
Uniqueness
3-[4-(3-Oxobutyl)phenoxy]propanoic acid is unique due to its oxobutyl substituent, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
3-[4-(3-oxobutyl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)2-3-11-4-6-12(7-5-11)17-9-8-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURSLCOGMORAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)
![Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate](/img/structure/B2430649.png)
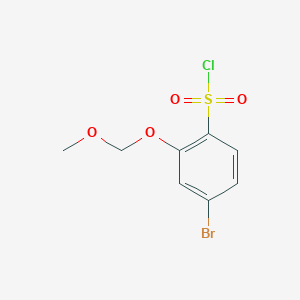
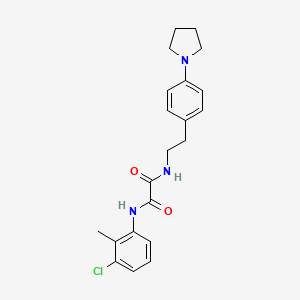
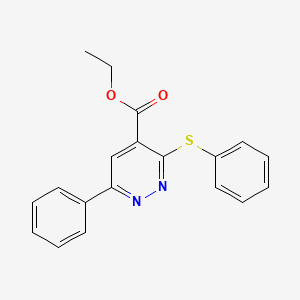
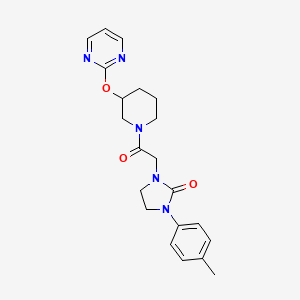
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2430658.png)
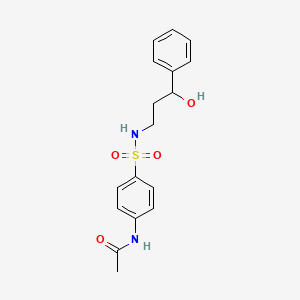

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430662.png)
![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2430663.png)
![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2430666.png)
